Anthanthrene has been studied for its potential to cause cancer in animals. These studies have yielded mixed results:
Anthanthrene has been shown to be mutagenic in Salmonella typhimurium bacteria in the presence of an external metabolic system, suggesting it might have the potential to damage DNA .
There are limited reports on other scientific research applications of anthanthrene. Some studies have explored its potential use in:
Anthanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. It consists of four fused benzene rings, making it one of the larger PAHs. Anthanthrene is notable for lacking bay or fjord regions, which are common structural features in many other PAHs that influence their chemical behavior and biological activity . This compound has garnered attention due to its unique properties and potential applications in various fields, including materials science and biochemistry.
Research indicates that anthanthrene can induce DNA damage, primarily through oxidative mechanisms. A study highlighted its capacity to repair DNA damage caused by oxidative stress, suggesting a dual role in both damage induction and potential protective mechanisms against such damage . The biological activity of anthanthrene and its derivatives is an area of active research, particularly concerning their interactions with biological macromolecules like proteins.
Anthanthrene can be synthesized through several methods:
Early synthetic routes to anthanthrene relied on stepwise annulation and cyclization strategies. A representative method involved lithium-halogen exchange followed by Negishi coupling with thiophene derivatives to construct sulfur-doped analogs. For instance, bromonaphthalene undergoes transmetalation with ZnCl₂ and couples with 3-bromothiophene to form intermediate alkyne precursors, which undergo PtCl₂-catalyzed cyclization to yield sulfur-doped anthanthrenes with electron mobility up to 10 cm²V⁻¹s⁻¹ [1]. Another classical approach utilized the Newman-Kwart rearrangement, where thiocarbamate intermediates thermally isomerize to form thiophene-embedded PAHs [1]. These methods, while effective for small-scale synthesis, often suffered from low regioselectivity and required multistep purification.
The annulative π-extension (APEX) strategy has revolutionized anthanthrene synthesis by enabling single-step construction of zigzag-edged frameworks. Using Ru(II) catalysts, masked-bay regions of precursor PAHs undergo regioselective C–H activation and cyclization. For example, dibromoanthanthrone derivatives react with alkynes under Ru(II) catalysis to yield anthanthrenes with >90% regioselectivity, as confirmed by DFT studies [5]. This method bypasses traditional Friedel-Crafts or Suzuki couplings, reducing side-product formation.
Ru(II) complexes paired with phosphine ligands achieve unprecedented control over substitution patterns. A 2025 study demonstrated that 4,10-dibromoanthanthrone reacts with arylboronic acids via Suzuki-Miyaura coupling under Ru(II) catalysis, producing 4,10-diarylanthanthrenes in 67–81% yields [2]. The catalyst’s oxidative addition to C–Br bonds and subsequent transmetalation with boron reagents ensures precise functional group placement.
| Method | Yield (%) | Regioselectivity | Scalability | Reference |
|---|---|---|---|---|
| Classical Negishi | 58–79 | Moderate | Low | [1] |
| APEX Strategy | 65–88 | High | Moderate | [5] |
| Ru(II)-Catalyzed | 67–81 | High | High | [2] [5] |
The Ru(II)-catalyzed approach outperforms classical methods in both yield and selectivity, while the APEX strategy excels in constructing complex edge structures.
Functionalization at the 4,10-positions is achieved through Miyaura borylation of dibromoanthanthrone. Subsequent Suzuki-Miyaura coupling with methyl 2-iodobenzoate introduces electron-withdrawing groups, yielding derivatives with redshifted absorption spectra (λₐᵦₛ = 510–550 nm) [2]. BF₃·OEt₂-catalyzed Friedel-Crafts alkylation further modifies solubility, with 4-octylphenyl groups increasing solubility in THF by 300% [2].
Nitrogen doping at the 6,12-positions enhances charge transport properties. Treating anthanthrone with NH₃/FeCl₃ at 200°C yields bis(imino) derivatives via Scholl-type cyclization, while Pd-catalyzed amination with primary amines produces bis(amino) analogs [3]. These derivatives exhibit reduced optical gaps (1.8–2.1 eV) compared to parent anthanthrene (2.4 eV) [3].
Quinodimethane derivatives are synthesized via palladium-catalyzed cyclopentannulation. Reaction of 4,10-dibromoanthanthrone with diynes in the presence of Pd₂(dba)₃ and P(o-tol)₃ forms fused cyclopentadienyl rings, lowering LUMO energies to −3.8 eV [6]. These electron-deficient variants demonstrate n-type semiconductor behavior with electron mobility of 0.45 cm²V⁻¹s⁻¹ in thin-film transistors [6].
Sulfur-doped anthanthrenes, particularly represented by the compound PTXTX (peri-thiaanthrene-thiaanthracene), represent a significant advancement in heteroatom-doped polycyclic aromatic hydrocarbons [1] [2]. The synthesis of PTXTX was first reported through a strategic approach involving lithium-halogen exchange followed by Negishi coupling with thiophene derivatives [3]. The synthetic route typically begins with bromonaphthalene undergoing transmetalation with zinc chloride, which subsequently couples with 3-bromothiophene to form intermediate alkyne precursors [3]. These precursors undergo platinum chloride-catalyzed cyclization to yield sulfur-doped anthanthrenes with remarkable electron mobility reaching up to 10 cm²V⁻¹s⁻¹ [3].
The incorporation of sulfur atoms into the anthanthrene framework creates a unique electronic structure characterized by two six-membered rings containing sulfur atoms [4]. This molecular architecture results in a narrower band gap compared to pristine anthanthrene, primarily due to the presence of internal charge transfer characteristics [4]. The sulfur-doped system exhibits a strong molecular dipole that significantly influences the solid-state organization, leading to lamellar π-π stacking motifs that are conducive to enhanced charge transport properties [4].
Recent developments have demonstrated that sulfur-doped anthanthrenes serve as highly effective organic photocatalysts [5] [6]. These compounds have been successfully employed in organocatalytic atom transfer radical polymerization (O-ATRP) and photoinduced electron/energy transfer addition-fragmentation chain-transfer (PET-RAFT) polymerization under visible light conditions [5] [6]. The sulfur-doped anthanthrenes can promote polymerization reactions with excellent control over molecular weight and low dispersity at catalyst loadings as low as 10-100 ppm [5] [6]. Remarkably, these catalysts remain effective even under green light irradiation without the need for external electron donors [5] [6].
Selenium-doped anthanthrenes represent another important class of heteroatom-modified polycyclic aromatic hydrocarbons, with their synthesis and characterization being extensively studied [1] [2]. The incorporation of selenium atoms into the anthanthrene framework can be achieved through electrophilic aromatic substitution reactions, which have been demonstrated as an effective synthetic approach for constructing selenium-doped polycyclic aromatic hydrocarbons [1] [2].
The selenium-doped derivatives exhibit unique electronic properties that distinguish them from their sulfur-doped counterparts [1] [2]. The larger atomic size and different electronic configuration of selenium compared to sulfur result in modified electronic band structures and enhanced spin-orbit coupling effects [7]. These characteristics make selenium-doped anthanthrenes particularly attractive for applications in thermally activated delayed fluorescence (TADF) materials [7].
Recent research has focused on the development of selenium-containing multi-resonance thermally activated delayed fluorescence compounds based on anthanthrene-like structures [7]. These materials demonstrate enhanced reverse intersystem crossing rates, with values reaching 3.91 × 10⁴ s⁻¹, which significantly improves the utilization of triplet excitons in organic light-emitting diodes [7]. The selenium-doped anthanthrenes have shown superior performance in both green and red phosphorescent organic light-emitting diodes, exhibiting reduced efficiency roll-off compared to conventional host materials [7].
Nitrogen-doped anthanthrenes represent a fascinating class of electron-deficient π-systems that have garnered significant attention for their exceptional electronic properties [8] [9]. The most prominent example is acridino[2,1,9,8-klmna]acridine bisimide (AABI), which incorporates both imide functionalities and imine-type nitrogen atoms into the anthanthrene framework [8] [9]. This dual incorporation strategy has proven highly effective in creating novel electron-deficient π-systems with remarkable electron affinity [8] [9].
The synthesis of nitrogen-doped anthanthrenes typically involves nickel-catalyzed homo-coupling reactions of amino-substituted naphthalene monoimide precursors [9]. The resulting dimers undergo subsequent oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone and scandium triflate to afford the final nitrogen-doped anthanthrene products [9]. These compounds exhibit exceptionally low-lying LUMO levels, with first reduction potentials at -0.72 V (vs. Fc/Fc+), indicating their strong electron-accepting character [9].
The electronic structure of nitrogen-doped anthanthrenes is characterized by significant stabilization of the lowest unoccupied molecular orbital, reaching -4.1 eV versus vacuum [8]. This remarkable electron affinity enables these compounds to form stable radical anions under ambient conditions, making them excellent candidates for n-type organic semiconductors [8]. Single-crystal organic field-effect transistor devices based on nitrogen-doped anthanthrenes have demonstrated outstanding electron mobility values up to 0.90 cm²V⁻¹s⁻¹ [8].
The incorporation of nitrogen atoms into the anthanthrene framework also significantly affects the solid-state packing arrangements [10]. Different nitrogen substitution patterns lead to varying supramolecular organizations, with some configurations forming multi-layered, graphene-like supramolecular sheets through a combination of weak hydrogen bonding and π-π stacking interactions [10]. The position of nitrogen heteroatoms has been shown to have a profound influence on both the optical band gap and the self-assembly behavior of these materials [10].
The incorporation of heteroatoms into the anthanthrene framework produces profound changes in the electronic properties of these polycyclic aromatic hydrocarbons [10] [11]. The effects of heteroatom doping can be understood through the concept of charge redistribution maps, which provide insight into how different heteroatoms influence the electronic transitions between ground and excited states [10].
Heteroatom doping fundamentally alters the frontier molecular orbital energies of anthanthrene derivatives [11] [6]. Sulfur doping typically leads to the stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in narrower band gaps and enhanced electron transport properties [11] [6]. The extent of these changes depends on the specific heteroatom and its position within the molecular framework [11]. Selenium doping produces similar effects but with additional benefits from heavy-atom effects that enhance spin-orbit coupling [7].
Nitrogen doping creates electron-deficient systems by introducing imine-type nitrogen atoms that act as electron-withdrawing moieties [8] [9]. This results in significant lowering of both HOMO and LUMO energy levels, with the LUMO being more strongly affected [8] [9]. The combined effect of imide substituents and imine-type nitrogen atoms creates systems with exceptionally high electron affinity, making them excellent n-type semiconductors [8] [9].
The optical properties of heteroatom-doped anthanthrenes are significantly influenced by the nature and position of the dopant atoms [10]. Theoretical calculations using time-dependent density functional theory have revealed that the replacement of carbon atoms with heteroatoms in electron-donating or electron-withdrawing positions leads to bathochromic or hypsochromic shifts in the absorption spectra, respectively [10]. This tunability allows for the design of materials with tailored optical properties for specific applications [10].
The charge transport properties of heteroatom-doped anthanthrenes are dramatically enhanced compared to the pristine compound [11] [12]. The introduction of polarizable heteroatoms such as sulfur and selenium creates favorable intermolecular interactions that improve charge delocalization and reduce reorganization energies [11] [12]. These effects are particularly pronounced in systems with extended π-conjugation, where the heteroatoms can participate in the delocalized electron system [11] [12].
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